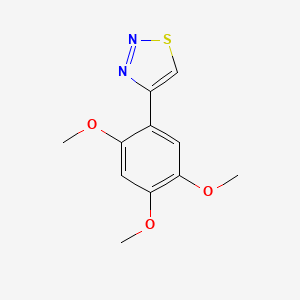

4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-(2,4,5-trimethoxyphenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSRDLALOAEGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CSN=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the trimethoxyphenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole involves its interaction with various molecular targets:

Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation.

Enzyme Inhibition: Inhibits enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, leading to altered cellular functions.

Pathways Involved: Affects pathways related to cell division, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positions

Key Example : 4-(3,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole derivatives (CA-4 analogs)

- Structural Difference : The trimethoxyphenyl group is shifted to position 3,4,5 instead of 2,4,5.

- Activity : Derivatives with the 3,4,5-trimethoxyphenyl group at position 4 of the thiadiazole ring exhibit potent cytotoxicity (IC50 = 13.4–86.6 nM in HL-60, HCT-116, and HMEC-1 cells) and tubulin inhibition comparable to CA-4. Positioning this group at the 5th position reduces activity, highlighting the importance of substitution patterns .

Fused Triazolo-Thiadiazole Derivatives

Key Examples :

- 3-(3,4,5-Trimethoxyphenyl)-6-[2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

- 6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

- Structural Difference : Fusion of triazole and thiadiazole rings alters planarity and electronic properties.

- Activity : These compounds show antimicrobial and anti-inflammatory activities but lack direct tubulin-targeting effects. Their GI50 values (e.g., 0.70 μM in HeLa cells for Hsp90 inhibitors) are less potent than the target compound’s nM-range activity .

1,3,4-Thiadiazole Isomers

Key Example : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : The sulfur atom is at position 1 in the 1,3,4-thiadiazole isomer versus position 2 in 1,2,3-thiadiazole.

- This underscores the pharmacological divergence caused by isomerism .

Heteroatom Variations: Selenium Analogs

Key Example : 4-(α-Tocopheryl)methyl-1,2,3-selenadiazole

Substituent Effects: Phenyl vs. Trimethoxyphenyl Groups

Key Example : 4,5-Diphenyl-1,2,3-thiadiazole

- Structural Difference : Lacks methoxy groups; features phenyl substituents at positions 4 and 5.

Data Tables

Table 1: Pharmacological Comparison of Key Compounds

Table 2: Structural and Electronic Comparisons

| Compound | Heteroatom | Aromatic System | Key Interactions |

|---|---|---|---|

| 4-(2,4,5-Trimethoxyphenyl)-1,2,3-TDZ | S, N | Planar | π-π stacking, hydrogen bonding |

| 1,3,4-Thiadiazole derivatives | S, N | Non-planar | Hydrogen bonding, hydrophobic |

| 1,2,3-Selenadiazole derivatives | Se, N | Planar | Radical interactions, enhanced lipophilicity |

Key Findings

Substituent Position : The 4th position of the 1,2,3-thiadiazole ring is optimal for trimethoxyphenyl groups to maximize tubulin inhibition .

Heteroatom Effects : Sulfur in 1,2,3-thiadiazole provides better tubulin binding than selenium in selenadiazoles, but selenium enhances antimicrobial activity .

Isomerism : 1,2,3-Thiadiazoles are more effective in anticancer applications, while 1,3,4-thiadiazoles excel in antimicrobial roles .

Methoxy Groups : The 2,4,5-trimethoxy configuration is critical for tubulin binding, whereas phenyl groups shift activity toward CYP inhibition .

Biological Activity

4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms and have been extensively studied for their pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring substituted with a trimethoxyphenyl group. This specific substitution pattern is believed to enhance its biological activity compared to other thiadiazole derivatives.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to reduce cell viability in various cancer cell lines. In one study, derivatives were evaluated on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, revealing that several thiadiazoles decreased cell viability below 50% at concentrations of 200 μM after 24 hours of treatment . The IC50 values for these compounds suggest potent activity against tumor cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | LoVo | <200 |

| Other Thiadiazoles | MCF-7 | >200 |

Antimicrobial Activity

Thiadiazoles are also noted for their antimicrobial properties. A review highlighted various derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, some thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 μg/ml against Bacillus subtilis and Staphylococcus epidermidis . This suggests that this compound may also possess similar antimicrobial efficacy.

| Pathogen | MIC (μg/ml) |

|---|---|

| Bacillus subtilis | 0.0039 |

| Staphylococcus epidermidis | 0.0078 |

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. Compounds containing the thiadiazole scaffold have shown effectiveness in reducing inflammation markers in vitro and in vivo models . This property is crucial for developing treatments for inflammatory diseases.

Study on Anticancer Properties

A recent investigation focused on the anticancer effects of various thiadiazole derivatives including this compound. The study utilized dose-response curves to assess cell viability across different concentrations. Results indicated that this compound significantly inhibited the proliferation of LoVo cells with an IC50 value indicative of its potency compared to standard anticancer agents like Cisplatin .

Antimicrobial Screening

Another study evaluated the antimicrobial activity of a series of thiadiazoles against multiple pathogens. The results showed that certain derivatives exhibited strong antibacterial effects with MIC values comparable to established antibiotics. This positions thiadiazoles as promising candidates for further development in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes are refluxed with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization involves adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), and catalyst selection (e.g., triethylamine or PTCs like BnEt3N+Br−) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions and purity, while infrared (IR) spectroscopy identifies functional groups (e.g., C=S or N–H stretches) . Single-crystal X-ray diffraction (SC-XRD) resolves 3D molecular geometry, as demonstrated in studies of structurally analogous triazolothiadiazoles (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.036–0.099) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Antimicrobial and antifungal activities are assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Anticancer potential is evaluated using cytotoxicity assays (e.g., MTT) on cell lines like HeLa or MCF-7 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Methodology : Systematic substitution of the trimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) and thiadiazole modifications (e.g., introducing thiol or sulfanyl groups) are tested. Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like α-glucosidase or COX-2 .

Q. How can contradictions in structural or pharmacological data be resolved?

- Methodology : Conflicting crystallographic data (e.g., bond length discrepancies) are addressed via high-resolution SC-XRD (e.g., data-to-parameter ratio >15:1) . For pharmacological inconsistencies, dose-response curves and in vivo validation (e.g., murine models) clarify efficacy thresholds and toxicity .

Q. What advanced techniques elucidate the compound’s binding mechanisms with biological targets?

- Methodology : Molecular docking and dynamics simulations (e.g., GROMACS) model interactions with enzymes (e.g., acetylcholinesterase). Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants (Kd) .

Q. How can researchers address gaps in pharmacokinetic data for this compound?

- Methodology : In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) and HPLC-based plasma protein binding studies are conducted. Metabolite identification via LC-MS/MS reveals metabolic pathways .

Q. What challenges arise in electrochemical analysis, and how are they mitigated?

- Methodology : Cyclic voltammetry (CV) identifies redox-active moieties (e.g., thiadiazole ring). Challenges like irreversible oxidation are addressed using scan rate variations or electrolyte optimization (e.g., TBAPF6 in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.